molecular formula C4H9(OCH2CH2)3OH<br>C10H22O4<br>C10H22O4 B094643 Triethylene glycol monobutyl ether CAS No. 143-22-6

Triethylene glycol monobutyl ether

Cat. No. B094643
Key on ui cas rn: 143-22-6
M. Wt: 206.28 g/mol
InChI Key: COBPKKZHLDDMTB-UHFFFAOYSA-N
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Patent
US04254247

Procedure details

Polymerization of styrene with the system NaNH2 and triethylene glycol monobutyl ether. Polymerization is allowed to proceed from 8.32 g (8·10-22 mole) of styrene in in 30 cc THF in the presence of 0.98 g (25·10-3 mole) of sodium amide and 1.71 g (8.3·10-3 mole) of triethylene glycol monobutyl ether. The reaction mixture which is obtained prior to the addition of the monomer has a yellow color which is more pronounced than that obtained with diethylene glycol monoethyl ether, contrary to the results which have been obtained with glycol monomethyl ether. At the end of four hours, a polymer is obtained in 50% yield, with Mn=8500.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NaNH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.32 g
Type
reactant
Reaction Step Two
Quantity
0.98 g
Type
reactant
Reaction Step Three
Quantity
1.71 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C=CC1C=CC=CC=1.[CH2:9]([O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19]CCO)[CH2:10]CC.[NH2-].[Na+]>C1COCC1>[CH2:9]([O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][OH:19])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
NaNH2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OCCOCCOCCO
Step Two
Name
Quantity
8.32 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
Quantity
0.98 g
Type
reactant
Smiles
[NH2-].[Na+]
Step Four
Name
Quantity
1.71 g
Type
reactant
Smiles
C(CCC)OCCOCCOCCO
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Polymerization
CUSTOM
Type
CUSTOM
Details
The reaction mixture which is obtained
ADDITION
Type
ADDITION
Details
to the addition of the monomer

Outcomes

Product
Name
Type
product
Smiles
C(C)OCCOCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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